6-Bromo-5-chloro-1,2-benzoxazol-3-ol
Description
Contextualization of 1,2-Benzoxazole Frameworks within Heterocyclic Chemistry
The 1,2-benzoxazole, also known as benzisoxazole or indoxazene, represents a significant class of aromatic organic heterocyclic compounds. fishersci.com Its structure consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. fishersci.com As a heterocyclic compound, the 1,2-benzoxazole framework is a foundational building block in the synthesis of more complex, often biologically active, structures. nih.gov The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been found to possess a wide array of pharmacological activities. nih.govresearchgate.net This has encouraged extensive research into compounds containing this moiety. nih.gov
Significance of Halogenated Benzoxazoles in Contemporary Organic Synthesis and Molecular Design
The introduction of halogen atoms onto the benzoxazole (B165842) core is a critical strategy in molecular design. Halogenation can significantly alter the physicochemical properties, disposition, and biological activities of the parent molecule. nih.gov For instance, studies on certain 3-substituted 1,2-benzisoxazole (B1199462) derivatives found that introducing a halogen atom to the 5-position of the benzoxazole ring led to increased anticonvulsant activity and neurotoxicity. nih.gov
The position of halogenation is influenced by the other substituents on the ring and the reagents used. In one example, the chlorination of 1,2-benzisoxazol-3-ol using sulfuryl chloride was reported to occur at the 5-position. thieme-connect.de The strategic placement of halogens like bromine and chlorine can modulate electronic effects, lipophilicity, and metabolic stability, making these derivatives valuable for developing molecules with fine-tuned properties for various applications, including as potential therapeutic agents.
Research Trajectories and Academic Relevance of 6-Bromo-5-chloro-1,2-benzoxazol-3-ol
The specific compound, this compound, is a di-halogenated derivative of the 1,2-benzoxazol-3-ol core. While the broader class of benzisoxazoles is extensively studied, the academic literature on this particular molecule is not widespread. Its primary relevance appears to be as a specialized chemical intermediate or building block, available commercially for research purposes. biosynth.com This suggests its use in proprietary drug discovery programs or as a precursor for the synthesis of more complex, high-value molecules where the specific 5-chloro and 6-bromo substitution pattern is required.
Information regarding the tautomeric nature of the parent 1,2-benzisoxazol-3-ol indicates that it can exist in two forms: the lactim (imidol) form (1,2-benzoxazol-3-ol) and the lactam form (1,2-benzoxazol-3(2H)-one). thieme-connect.degeorganics.sk Infrared spectroscopy studies have shown that in the solid state, the compound exists as the lactim tautomer, while both forms are present in a chloroform (B151607) solution. thieme-connect.de The specific properties and research applications of this compound are contingent on this structural characteristic.
Below is a table of its key chemical properties.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 855996-74-6 | biosynth.com |
| Molecular Formula | C₇H₃BrClNO₂ | biosynth.com |
| Molecular Weight | 248.46 g/mol | biosynth.com |
| SMILES | C1=C2C(=CC(=C1Cl)Br)ONC2=O | biosynth.com |
Overview of Advanced Chemical Methodologies Applied to the Compound Class
The synthesis of the 1,2-benzoxazole core is well-established, with traditional routes often involving the cyclization of 2-hydroxyaryl ketoxime and aldoxime derivatives. thieme-connect.de These methods typically rely on an intramolecular nucleophilic attack by the hydroxyl group on the nitrogen atom. thieme-connect.de
More advanced and efficient synthetic strategies continue to be developed. For example, novel multi-step syntheses have been devised to produce complex benzisoxazole derivatives, such as those incorporating triazole moieties. nih.gov These pathways often involve the initial formation of a substituted benzisoxazole acetic acid, followed by esterification, reduction, and subsequent reaction with other synthons. nih.gov
Direct halogenation of the benzoxazole ring is a key methodology for producing compounds like this compound. The regioselectivity of these reactions is crucial. For instance, the bromination of 3-alkyl-1,2-benzisoxazol-6-ols has been shown to exclusively yield the 7-bromo derivatives. thieme-connect.de In contrast, related 6-methoxy compounds can yield mixtures of 5- and 7-bromo derivatives. thieme-connect.de While not specific to benzoxazoles, modern methods for the halogenation of other heterocycles, such as the use of potassium halides with an oxidant like oxone under transition-metal-free conditions, represent the forefront of synthetic chemistry and could be applicable to this compound class. rsc.org
Synthetic Pathways to this compound: A Detailed Examination
The synthesis of the halogenated heterocyclic compound this compound, also known as 6-bromo-5-chloro-benzo[d]isoxazol-3-ol, involves a multi-step process centered on the precise construction of the benzisoxazole core. Key stages include the strategic functionalization of a benzene precursor to install the required halogen substituents and the subsequent formation of the heterocyclic ring. Methodologies primarily focus on building the molecule from a suitably substituted phenolic precursor, followed by cyclization to form the N-O bond of the isoxazole ring.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloro-1,2-benzoxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-4-2-6-3(1-5(4)9)7(11)10-12-6/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLISWPSAUKPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)ONC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Analysis
Proton (¹H) NMR spectroscopy of 6-bromo-5-chloro-1,2-benzoxazol-3-ol would be expected to reveal distinct signals corresponding to the aromatic protons and the hydroxyl proton. The benzoxazole (B165842) ring system contains two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine substituents, as well as the fused oxazole (B20620) ring. The hydroxyl proton at the 3-position is expected to appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.50 - 7.60 | s | - |
| H-7 | 7.70 - 7.80 | s | - |
| OH | 9.0 - 11.0 | br s | - |
| Note: The data presented in this table is hypothetical and based on established principles of NMR spectroscopy for similar structures. Actual experimental values may vary. |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated, corresponding to the seven carbon atoms in the benzoxazole core. The chemical shifts of these carbons are influenced by the attached heteroatoms (O, N) and halogens (Br, Cl). The carbonyl-like carbon at the 3-position (C-3) is expected to be significantly downfield.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-3 | 160 - 165 |
| C-3a | 145 - 150 |
| C-4 | 115 - 120 |
| C-5 | 125 - 130 |
| C-6 | 118 - 123 |
| C-7 | 110 - 115 |
| C-7a | 140 - 145 |
| Note: The data presented in this table is hypothetical and based on established principles of NMR spectroscopy for similar structures. Actual experimental values may vary. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Confirmation
COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling relationships. In the case of this compound, COSY would primarily confirm the through-bond connectivity of any coupled protons, though for this specific structure with two singlets in the aromatic region, its utility would be to confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons (C-4 and C-7) by correlating their signals to their attached protons (H-4 and H-7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between H-4 and carbons C-3, C-5, and C-7a, and between H-7 and carbons C-5, C-6, and C-3a. These correlations provide unequivocal evidence for the connectivity of the entire molecular framework.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include a broad O-H stretching band for the hydroxyl group, C=O stretching for the carbonyl-like group in the oxazole ring, C=N stretching, and various C-C and C-H vibrations within the aromatic ring. The presence of carbon-halogen bonds (C-Br and C-Cl) would also give rise to characteristic absorptions in the fingerprint region.
Expected FT-IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3400 - 3200 | Broad, Medium |
| C=O Stretch | 1700 - 1680 | Strong |
| C=N Stretch | 1620 - 1600 | Medium |
| Aromatic C=C Stretch | 1580 - 1450 | Medium to Weak |
| C-O Stretch | 1250 - 1200 | Strong |
| C-Cl Stretch | 800 - 750 | Strong |
| C-Br Stretch | 680 - 650 | Strong |
| Note: The data presented in this table is hypothetical and based on established principles of FT-IR spectroscopy for similar structures. Actual experimental values may vary. |
Raman Spectroscopy Applications
Raman spectroscopy, a complementary technique to FT-IR, would also be valuable for the characterization of this compound. While FT-IR is more sensitive to polar functional groups like C=O and O-H, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. The aromatic ring vibrations and the C-Br and C-Cl stretching vibrations would be expected to produce strong signals in the Raman spectrum. This technique can be especially useful for analyzing solid samples and for obtaining information about the low-frequency modes that are often difficult to observe in FT-IR. The combination of both FT-IR and Raman data provides a more complete vibrational profile of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with the molecular formula C7H3BrClNO2, the theoretical exact mass can be calculated with high precision. biosynth.com The presence of bromine and chlorine isotopes (79Br, 81Br, 35Cl, and 37Cl) would result in a characteristic isotopic pattern in the mass spectrum, and the high resolution of the instrument would allow for the differentiation of these isotopic peaks.
Theoretical HRMS Data for C7H3BrClNO2
| Adduct | Theoretical m/z |
|---|---|
| [M+H]+ | 247.9110 |
| [M-H]- | 245.9032 |
Note: The m/z values are calculated for the most abundant isotopes (79Br and 35Cl) and are presented here for illustrative purposes. Actual HRMS would resolve the contributions of all isotopes.
The fragmentation would likely initiate from the molecular ion ([M]+•) or a protonated/deprotonated precursor. Key fragmentation steps would involve the cleavage of the benzoxazole ring system. Common losses would include the expulsion of small neutral molecules such as CO, CO2, and HCl. The bromine and chlorine substituents would also influence the fragmentation, potentially leading to the loss of Br• or Cl• radicals.
Plausible Fragmentation Pathways
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 248 | [C6H3BrClNO]+• | CO |
| 248 | [C7H2BrClNO]+• | H• |
| 248 | [C6H3ClNO2]+• | Br• |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and helps to characterize its chromophoric system. The chromophore of this compound is the benzoxazol-3-ol ring system itself, which contains a conjugated π-electron system.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The benzene (B151609) ring fused to the oxazole ring creates an extended conjugated system. The presence of the bromine and chlorine atoms as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzoxazol-3-ol. The hydroxyl group at the 3-position will also influence the electronic transitions. The exact positions of the absorption maxima (λmax) would be sensitive to the solvent polarity. While specific experimental data is not available, related benzoxazole derivatives show characteristic absorptions in the UV region. rsc.org
Predicted UV-Vis Absorption Maxima
| Solvent | Predicted λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol | ~280-320 | π → π* |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Although no published crystal structure for this specific compound is available in the provided search results, analysis of related structures suggests that the benzoxazole ring system is essentially planar. researchgate.net The bromine, chlorine, and hydroxyl substituents would lie in or very close to this plane. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine and chlorine atoms.
Expected Crystallographic Parameters
| Parameter | Expected Value/Observation |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar |
| Bond Lengths (Å) | C-Br: ~1.90, C-Cl: ~1.74, C=O: ~1.22, C-N: ~1.38, N-O: ~1.40 |
| Bond Angles (°) | Angles within the benzene and oxazole rings would be close to 120° and 108° respectively, with some distortion due to ring fusion and substitution. |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5 Chloro 1,2 Benzoxazol 3 Ol
Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 6-bromo-5-chloro-1,2-benzoxazol-3-ol is expected to be challenging due to the cumulative electron-withdrawing effects of the fused isoxazolone ring and the two halogen atoms. msu.edu These groups deactivate the aromatic ring towards attack by electrophiles, necessitating harsh reaction conditions, such as high temperatures or the use of strong superacids. libretexts.orgbyjus.com
The available positions for substitution are C4 and C7. The directing effects of the existing substituents determine the regioselectivity of these reactions:
Chloro Group (at C5): This is a deactivating, ortho-, para-director. It directs incoming electrophiles to the C4 (ortho) and C6 (para) positions. The C6 position is already occupied by bromine.
Bromo Group (at C6): This is also a deactivating, ortho-, para-director. It directs incoming electrophiles to the C5 (ortho) and C7 (para) positions. The C5 position is already occupied by chlorine.
Considering these influences, electrophilic attack is predicted to occur preferentially at the C7 position, which is para to the chloro group and ortho to the bromo group. The C4 position is a possible minor product site, being ortho to the chloro group. Steric hindrance at C4, being situated between the C5-chloro and the fused ring, may also favor substitution at C7. youtube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 6-Bromo-5-chloro-7-nitro-1,2-benzoxazol-3-ol | 6-Bromo-5-chloro-4-nitro-1,2-benzoxazol-3-ol |
| Halogenation | Br₂, FeBr₃ | 6,7-Dibromo-5-chloro-1,2-benzoxazol-3-ol | 4-Bromo-6-bromo-5-chloro-1,2-benzoxazol-3-ol |
| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-7-sulfonic acid | This compound-4-sulfonic acid |
| Friedel-Crafts | R-Cl, AlCl₃ | Reaction unlikely due to strong ring deactivation | Reaction unlikely |
Nucleophilic Substitution Reactions Involving Halogen and Hydroxyl Centers
The compound offers several sites for nucleophilic attack: the halogenated carbon atoms of the benzene ring and the C3-hydroxyl/N-H group of the heterocycle.
Nucleophilic Aromatic Substitution (SNAr): Substitution of the bromine or chlorine atoms on the aromatic ring by a nucleophile is possible via the SNAr mechanism. libretexts.org This reaction requires the presence of a good leaving group (both Br and Cl qualify) and significant electron withdrawal from the ring to stabilize the intermediate Meisenheimer complex. The fused isoxazolone ring is electron-withdrawing and would provide some activation. For SNAr to proceed efficiently, activation is strongest when electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.org In this molecule, the heterocyclic ring is ortho to the C5-chloro and meta to the C6-bromo. Therefore, the C5-chloro is more activated towards nucleophilic attack than the C6-bromo. Generally, the C-Br bond is weaker than the C-Cl bond, but reactivity in SNAr is often governed by electronic stabilization rather than bond strength. Thus, strong nucleophiles (e.g., NaOCH₃, NaNH₂) under forcing conditions would likely substitute the chlorine at C5.
Reactivity of the Heterocyclic Moiety: The 1,2-benzisoxazol-3(2H)-one tautomer possesses an acidic N-H proton. Treatment with a base can generate an N-anion, which can subsequently be alkylated or acylated. researchgate.net The C3-hydroxyl group of the enol tautomer can undergo reactions typical of enols, such as O-alkylation to form 3-alkoxy-1,2-benzisoxazoles, although this tautomer is less stable.
Ring-Opening and Rearrangement Pathways of the 1,2-Benzoxazole Heterocycle
The N-O bond is the most labile part of the 1,2-benzisoxazole (B1199462) ring system, making it susceptible to cleavage under various conditions.
Base-Catalyzed Ring-Opening: Strong bases can deprotonate the C4-hydrogen, but more commonly they attack the carbonyl carbon (in the keto tautomer) or deprotonate the N-H group, initiating ring cleavage. acs.org This typically leads to the formation of a 2-hydroxysalicylonitrile derivative through the cleavage of the N-O bond. Kinetic studies on related benzisoxazoles have shown that electron-withdrawing substituents, such as the halogens present in this compound, generally accelerate the rate of base-catalyzed decomposition. acs.org
Reductive Ring-Opening: The N-O bond can be cleaved via catalytic hydrogenation or with chemical reducing agents. This process is a common transformation for isoxazoles and typically yields an enaminoketone or related structures. For 1,3-dihydro-2,1-benzisoxazoles, reduction with reagents like lithium aluminum hydride (LAH) is known. nih.gov
Transition Metal-Catalyzed Pathways: Rhodium and other transition metals are known to catalyze the ring-opening of benzisoxazoles, which can then participate in cascade reactions to form other heterocyclic systems. researchgate.net This reactivity opens pathways for skeletal diversification.
Rearrangements: While the Smiles rearrangement is well-documented for 1,3-benzoxazole systems, its direct applicability to this 1,2-benzisoxazole is less certain. acs.org However, rearrangements following ring-opening are plausible. For instance, thermal or photochemical conditions can induce rearrangements in related heterocyclic systems. chim.it
Catalytic Reactivity and Ligand Behavior of the Benzoxazol-3-ol Moiety
Heterocyclic compounds, including benzoxazoles, are widely used as ligands in coordination chemistry and catalysis. core.ac.uk The this compound scaffold has multiple potential coordination sites: the nitrogen atom, the exocyclic oxygen atom (of the carbonyl), and the endocyclic oxygen atom.
The N- and O-atoms can act as a bidentate chelating ligand for various transition metals. The specific coordination mode would depend on the metal center, the solvent, and the reaction conditions. The presence of the electron-withdrawing bromo and chloro substituents will decrease the electron density on the donor atoms, thereby weakening the ligand's σ-donor capacity compared to non-halogenated analogues. This modification of electronic properties can, in turn, influence the catalytic activity of the resulting metal complex. bac-lac.gc.ca
Table 2: Potential Coordination Modes of 6-Bromo-5-chloro-1,2-benzoxazol-3-olate as a Ligand
| Coordination Mode | Metal Center Example | Description |
| Bidentate (N,O-chelation) | Pd(II), Cu(II), Ni(II) | The deprotonated ligand coordinates through the heterocyclic nitrogen and the exocyclic oxygen, forming a stable 5-membered chelate ring. |
| Monodentate (N-coordination) | Rh(I), Ru(II) | Coordination occurs solely through the nitrogen atom, leaving the carbonyl group non-coordinated. |
| Bridging Ligand | Co(II), Fe(II) | The ligand bridges two metal centers, with the nitrogen coordinating to one metal and the oxygen to another. |
Kinetic and Thermodynamic Aspects of Key Reactions
Specific kinetic and thermodynamic parameters for reactions involving this compound have not been reported. However, general trends can be inferred from related systems.
Kinetics:
Electrophilic Aromatic Substitution: The reaction rate will be significantly slower than that of benzene due to the deactivating nature of the substituents. The rate-determining step is the formation of the sigma complex (arenium ion), and its energy will be high. msu.edu
Nucleophilic Substitution: The rate of SNAr reactions would be enhanced by the electron-withdrawing character of the substituents compared to unsubstituted chlorobenzene (B131634) or bromobenzene. libretexts.org
Ring-Opening: The kinetics of base-catalyzed ring-opening have been studied for other benzisoxazoles. These studies show that the reaction is typically first order in both the benzisoxazole and the base. The presence of electron-withdrawing groups like halogens on the benzene ring is known to increase the rate of ring-opening by stabilizing the anionic transition states. acs.orgacs.org
Computational Chemistry and Theoretical Studies of 6 Bromo 5 Chloro 1,2 Benzoxazol 3 Ol
Electronic Structure Calculations for Ground State Properties
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy
No published studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, and ground state energy of 6-Bromo-5-chloro-1,2-benzoxazol-3-ol were found. Such studies would typically involve various functionals and basis sets to provide insights into the molecule's three-dimensional structure and stability.
Ab Initio Methods for Electronic Configuration and Atomic Charges
There is no available research that employs ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, to investigate the electronic configuration and distribution of atomic charges within the this compound molecule. These calculations would be crucial for understanding its reactivity and intermolecular interactions.
Spectroscopic Property Prediction and Validation against Experimental Data
No computational studies predicting the spectroscopic properties (e.g., NMR chemical shifts, IR and Raman vibrational frequencies, UV-Vis absorption spectra) of this compound have been reported. Consequently, there is no validation of theoretical data against experimental spectroscopic data for this compound.
Conformational Analysis and Potential Energy Surface Mapping
A conformational analysis and mapping of the potential energy surface for this compound, which would identify its stable conformers and the energy barriers between them, has not been documented in the scientific literature.
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
There are no available theoretical studies that elucidate potential reaction mechanisms involving this compound through transition state searches and Intrinsic Reaction Coordinate (IRC) analysis. These computational methods are essential for understanding the pathways and energetics of chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
No Quantitative Structure-Activity Relationship (QSAR) or molecular docking studies for this compound have been published. Such research would explore the relationship between its chemical structure and its interactions with specific molecular targets, providing insights into its potential biological or chemical activities.
Investigation of Non-Covalent Interactions and Intermolecular Forces
Computational chemistry is a powerful tool for understanding how molecules interact with each other. These interactions are crucial for determining the physical properties of a compound, such as its melting point, boiling point, and solubility. They also play a significant role in how a molecule binds to biological targets.
For a molecule like this compound, several types of non-covalent interactions would be theoretically significant:
Hydrogen Bonding: The presence of a hydroxyl (-OH) group suggests that this compound can act as both a hydrogen bond donor and acceptor. This is often a dominant intermolecular force.
Halogen Bonding: The bromine and chlorine atoms on the benzene (B151609) ring could participate in halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophile.
π-π Stacking: The aromatic benzoxazole (B165842) ring system allows for π-π stacking interactions between molecules.
Due to the lack of specific research, no data tables with detailed findings can be provided at this time. Further experimental and theoretical investigation is required to elucidate the rich landscape of non-covalent interactions for this compound.
Molecular Interactions and Biochemical System Investigations Non Clinical Focus
Study of Ligand-Target Binding Mechanisms with Isolated Macromolecules and Enzyme Systems
The benzoxazole (B165842) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of enzymes. nih.gov Derivatives of this core structure have been evaluated against numerous enzymatic targets, providing insight into the potential activities of 6-Bromo-5-chloro-1,2-benzoxazol-3-ol.
While direct studies on this compound are not prevalent in public literature, the activity of closely related analogs provides a strong basis for understanding its potential as an enzyme inhibitor. A notable example is the inhibition of D-amino acid oxidase (DAAO), an enzyme implicated in neurological pathways. The related compound 6-chloro-1,2-benzisoxazol-3(2H)-one (CBIO) has been identified as an inhibitor of DAAO. This suggests that the 1,2-benzoxazol-3-ol core structure is a viable scaffold for DAAO inhibition.
Other related heterocyclic structures have also shown significant enzyme inhibitory potential. For instance, various benzoxazole derivatives have been synthesized and evaluated as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the study of Alzheimer's disease. mdpi.comsemanticscholar.org Similarly, derivatives of the isomeric 2,1-benzisoxazole scaffold have been identified as potent and specific inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative disorders. researchgate.net
The inhibitory activities of these related compounds suggest that this compound likely possesses enzyme-inhibiting properties, warranting further investigation.
The binding affinity of benzoxazole derivatives is significantly influenced by the nature and position of their substituents. Molecular docking studies on various benzoxazole analogs have elucidated key interactions within the binding sites of target proteins. For example, the binding of benzoxazole derivatives to urease has been shown to involve strong interactions with the enzyme's active site. researchgate.net Similarly, docking studies of benzoxazole derivatives with anticancer targets like Akt and NF-κB have revealed strong binding affinities that correlate with their biological activity. researchgate.net
In studies on melatonin (B1676174) receptor agonists, a series of benzoxazole derivatives were synthesized and their binding affinity for human MT(1) and MT(2) receptors was determined, identifying key structural features for agonistic activity. nih.gov These studies collectively indicate that the benzoxazole nucleus serves as an effective anchor, with substituents like halogens playing a critical role in modulating binding affinity and specificity. The dual halogenation in this compound would be expected to significantly influence its electronic properties and, consequently, its ability to form key interactions, such as halogen bonds, within a protein's active site.
Electron Transfer Activities and Interactions within Biochemical Pathways (e.g., mitochondrial electron transfer systems)
The impact of halogen substitution on electron transfer processes has been investigated using related quinone-based molecules. Studies on 6-Bromo-ubiquinone and 6-Chloro-ubiquinone derivatives provide valuable insights into how bromo- and chloro-substituents can modulate redox properties and interactions within the mitochondrial electron transport chain. researchgate.netbiotech-asia.org
The introduction of electron-withdrawing halogen atoms like bromine or chlorine onto a benzoquinone ring increases the redox midpoint potential of the molecule. semanticscholar.orgresearchgate.net For instance, the redox midpoint potentials (Em) for 6-bromo- and 6-chloro-ubiquinone derivatives were determined to be 142 mV and 148 mV, respectively. semanticscholar.orgresearchgate.netbiotech-asia.org These halogenated quinone derivatives were shown to be reducible by succinate (B1194679) in the presence of succinate-ubiquinone reductase (Complex II) and can be oxidized by cytochrome c. researchgate.netbiotech-asia.org
Crucially, these compounds act as electron mediators that can bypass the ubiquinol-cytochrome c reductase (Complex III) of the mitochondrial respiratory chain, directly transferring electrons to cytochrome c oxidase. researchgate.netbiotech-asia.org This bypassing of a key complex in the electron transport chain leads to a reduction in the efficiency of energy coupling. researchgate.net While the core structure is different, these findings demonstrate that bromo- and chloro-substitutions analogous to those in this compound can impart significant electron-mediating activities.
Table 1: Redox Properties of Halogenated Ubiquinone Derivatives
| Compound | Redox Midpoint Potential (Em) | Interaction with Mitochondrial Complexes |
|---|---|---|
| 6-Bromo-ubiquinone derivative | 142 mV semanticscholar.orgresearchgate.netbiotech-asia.org | Reducible by succinate-ubiquinone reductase; Bypasses ubiquinol-cytochrome c reductase researchgate.netbiotech-asia.org |
| 6-Chloro-ubiquinone derivative | 148 mV semanticscholar.orgresearchgate.netbiotech-asia.org | Reducible by succinate-ubiquinone reductase; Bypasses ubiquinol-cytochrome c reductase researchgate.netbiotech-asia.org |
Investigation of Molecular Recognition and Specificity in Defined Chemical Environments
Molecular recognition is dictated by the specific three-dimensional arrangement of functional groups on a molecule. For halogenated benzoxazoles, the position and nature of the halogen substituents are critical for specific interactions with biological targets. Research on various benzazole derivatives has consistently shown that even minor changes in substitution patterns can lead to significant differences in biological activity, highlighting the precise nature of molecular recognition involved. semanticscholar.org
For example, in a study of benzazole derivatives as antimicrobial agents, it was found that electron-withdrawing groups such as chlorine or a nitro group at position 5 of the heterocyclic nucleus increased potency against C. albicans. esisresearch.org This specificity suggests that the binding pocket of the target enzyme in C. albicans has a complementary electrostatic and steric environment that favorably recognizes a substituent with these properties at that specific position. The compound this compound, with a chloro group at the 5-position, fits this structural motif, suggesting a potential for specific molecular recognition by certain biological targets.
Structural Requirements for Molecular Activity (SAR) within Biochemical Assays
Structure-activity relationship (SAR) studies of benzoxazole and related benzazole derivatives have established several key principles that are likely applicable to this compound.
A recurring theme is the impact of halogenation. The presence of electron-withdrawing groups, such as halogens, on the benzoxazole ring is often correlated with enhanced biological activity. researchgate.netesisresearch.org Specifically, research on 3-substituted 1,2-benzisoxazole (B1199462) derivatives showed that the introduction of a halogen atom at the 5-position of the benzisoxazole ring led to an increase in anticonvulsant activity. nih.gov This finding is directly relevant to this compound, which possesses a chlorine atom at this critical position.
Further SAR analysis on a series of benzoxazole-oxadiazole derivatives revealed that the inhibitory activity against acetylcholinesterase and butyrylcholinesterase was highly dependent on the substitution pattern on the aromatic rings. semanticscholar.org For instance, analogues with dichloro substitutions demonstrated excellent inhibitory activities. semanticscholar.org This underscores the importance of the number and position of halogen substituents in tuning the biological profile of the benzoxazole scaffold. The combination of a bromine at position 6 and a chlorine at position 5 in the target compound presents a unique electronic and steric profile that would be expected to confer distinct biological activities based on these established SAR principles.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Benzoxazole Derivatives
| Structural Feature | Position | Observed Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Halogen Atom (e.g., Cl) | 5 | Increased anticonvulsant activity | Anticonvulsant Assay | nih.gov |
| Electron-withdrawing group (Cl, NO₂) | 5 | Increased antifungal potency | C. albicans inhibition | esisresearch.org |
| Dichloro-substitution | Various | Excellent cholinesterase inhibition | AChE/BChE Inhibition | semanticscholar.org |
| Electron-withdrawing groups | Various | Can enhance antimicrobial and antiproliferative effects | General Biological Assays | researchgate.net |
Advanced Chemical and Material Science Applications
Utility as a Synthetic Building Block for Complex Chemical Architectures
The 6-bromo-5-chloro-1,2-benzoxazol-3-ol molecule is a valuable heterocyclic building block for the synthesis of more complex chemical architectures. researchgate.net The presence of multiple reactive sites allows for a variety of chemical modifications, making it a versatile starting material in organic synthesis. The hydroxyl group of the enolic form can undergo reactions such as alkylation and acylation, while the halogen substituents on the aromatic ring are amenable to various cross-coupling reactions.
The synthesis of 2-substituted benzoxazoles is a common strategy in medicinal and materials chemistry. researchgate.netmdpi.comnih.gov General methods for the synthesis of benzoxazoles often involve the cyclization of 2-aminophenols with various precursors. organic-chemistry.orgorganic-chemistry.org In the case of this compound, the inherent benzoxazole (B165842) core provides a head start for the construction of more elaborate structures. The halogen atoms can be replaced or modified through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of functional groups. This functionalization is crucial for tuning the properties of the final molecule for specific applications. rsc.org For instance, the synthesis of novel benzoxazole-benzamide conjugates has been explored for their potential anti-proliferative properties. nih.gov
The reactivity of the benzoxazole ring system itself also offers pathways for further derivatization. For example, electrophilic substitution reactions can occur on the benzene (B151609) ring, although the positions are directed by the existing substituents. The combination of these synthetic handles makes this compound a key intermediate for generating libraries of diverse compounds for screening in various scientific fields.
Potential in Designing Functional Materials with Unique Optical or Electronic Properties
The benzoxazole core is a well-known fluorophore, and its derivatives are often investigated for their photoluminescent properties. periodikos.com.brperiodikos.com.br The incorporation of halogen atoms, such as bromine and chlorine, into the benzoxazole structure can significantly influence its electronic and optical properties. These heavy atoms can promote intersystem crossing, potentially leading to phosphorescence, and can also affect the absorption and emission wavelengths of the molecule.
Furthermore, the planar structure of the benzoxazole ring system is conducive to π-π stacking interactions, which are important for charge transport in organic electronic materials. By synthetically modifying the this compound scaffold, it may be possible to design and create novel organic semiconductors or light-emitting materials for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The development of 2,1,3-benzoxadiazole derivatives as new fluorophores highlights the potential of this class of compounds in optoelectronics. frontiersin.org
Exploration in Agrochemical Research as a Structural Motif for Active Compounds (e.g., herbicidal or fungicidal mechanisms)
Benzoxazole derivatives have emerged as a promising class of compounds in agrochemical research, exhibiting both herbicidal and fungicidal activities. mdpi.comnih.govresearchgate.net The benzoxazole scaffold is considered a "privileged structure" in medicinal and agricultural chemistry due to its ability to interact with a variety of biological targets. nih.gov The introduction of halogen atoms into the benzoxazole ring has been shown to be a key factor in enhancing the biological activity of these compounds. researchgate.net
Several studies have highlighted the potential of benzoxazole derivatives as herbicides. nih.govresearchgate.net For example, a study on 2-nitromethylbenzoxazoles demonstrated that 5-chloro-2-(nitromethyl)benzo[d]oxazole exhibited higher inhibitory activity against several plant species than a commercial herbicide. nih.gov This suggests that the chloro-substituted benzoxazole core, as present in this compound, is a valuable structural motif for the design of new herbicidal agents. The mechanism of action for some commercial benzoxazole herbicides involves the inhibition of acetyl-coenzyme A carboxylase, a key enzyme in plant fatty acid synthesis. mdpi.com
In addition to herbicidal properties, benzoxazole derivatives have also shown significant fungicidal activity. mdpi.comnih.gov Various synthesized benzoxazole derivatives have been tested against a range of phytopathogenic fungi, with some compounds showing potent activity. nih.gov The structure-activity relationship studies of these compounds can provide valuable insights for the design of more effective fungicides based on the this compound scaffold. A review of the progress of benzoxazole and benzothiazole (B30560) derivatives in agrochemicals underscores the importance of this class of compounds in the development of new crop protection agents. mdpi.comnih.govresearchgate.net
Table 1: Examples of Agrochemical Activity in Benzoxazole Derivatives
| Compound/Derivative | Activity | Target Organism/Weed | Reference |
| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Herbicidal | Allium cepa, Solanum lycopersicum, Cucumis sativus, Sorghum bicolor | nih.gov |
| Metamifop | Herbicidal | Grasses | mdpi.com |
| Fenoxaprop-p-ethyl | Herbicidal | Grasses | mdpi.com |
| Benthiavalicarb-isopropyl | Fungicidal | Phytophthora spp. | mdpi.com |
| 2-(4-chlorophenyl)-5-fluorobenzoxazole | Fungicidal | Various phytopathogenic fungi | nih.gov |
Development of Chemical Probes for Fundamental Biological Research (excluding diagnostic or therapeutic use)
The fluorescent properties of the benzoxazole scaffold make it an attractive candidate for the development of chemical probes for fundamental biological research. periodikos.com.brperiodikos.com.br These probes can be designed to selectively bind to specific biomolecules, such as DNA or proteins, and report on their presence or activity through changes in their fluorescence signal. The ability to visualize and track biological processes at the molecular level is crucial for advancing our understanding of cellular function.
A systematic review has highlighted the potential of benzoxazole and naphthoxazole derivatives as fluorescent DNA probes. periodikos.com.brperiodikos.com.br These compounds have been shown to interact with DNA, primarily through intercalation, leading to an increase in their fluorescence emission. This "light-up" response upon binding to the target makes them highly sensitive probes. While specific studies on this compound as a chemical probe are not available, its core structure suggests that it could be a valuable starting point for the design of such tools.
The synthesis of fluorescent probes based on benzoxazole derivatives has been reported for the detection of various analytes. For example, a benzothiazole-based fluorescent probe was developed for the detection of biothiols. nih.gov By strategically modifying the this compound molecule, it may be possible to create probes with high selectivity and sensitivity for a range of biological targets. The halogen substituents could also be utilized to fine-tune the photophysical properties of the probe or to introduce specific recognition elements. The development of such probes would be of great benefit to the fields of cell biology, biochemistry, and molecular biology.
Role in Supramolecular Chemistry and Self-Assembly Processes
The planar and aromatic nature of the benzoxazole ring system makes it an ideal candidate for participation in supramolecular chemistry and self-assembly processes. These processes involve the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. The ability to control the self-assembly of molecules is a key goal in nanotechnology and materials science, as it allows for the bottom-up fabrication of functional materials with tailored properties.
While there are no specific reports on the supramolecular chemistry of this compound, studies on related benzoxazole derivatives provide insights into its potential in this area. For instance, the self-assembly of carbazole-based vinyl-benzoxazole derivatives into gels has been investigated. The formation of these supramolecular structures is driven by a combination of π-stacking interactions between the aromatic cores and van der Waals interactions between the alkyl chains.
The presence of the hydroxyl group and the halogen atoms in this compound could provide additional handles for directing self-assembly. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly being used in crystal engineering and supramolecular chemistry. By carefully designing and synthesizing derivatives of this compound, it may be possible to create a variety of self-assembled nanostructures, such as nanofibers, nanotubes, and vesicles, with potential applications in areas such as drug delivery, catalysis, and sensing.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. frontiersin.orgastrazeneca.com These computational tools can navigate the vastness of chemical space to design novel molecules and predict their properties with increasing accuracy. nih.goveaspublisher.com
For 6-Bromo-5-chloro-1,2-benzoxazol-3-ol, AI and ML can be leveraged in several ways:
De Novo Design: Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large databases of known benzoxazoles and other heterocyclic compounds. frontiersin.orgnih.gov These models can then generate novel derivatives of the this compound scaffold, optimized for specific predicted properties like binding affinity to a biological target or desired electronic characteristics. nih.goveaspublisher.com
Property Prediction: Machine learning models, particularly graph neural networks, can predict a wide array of physicochemical and biological properties. astrazeneca.com By inputting the structure of this compound, these models could estimate its solubility, toxicity, metabolic stability, and potential bioactivities, thereby guiding experimental efforts. astrazeneca.comeaspublisher.com This predictive power allows for the pre-screening of virtual compounds, saving significant time and resources.
Table 1: AI/ML Approaches for Benzoxazole (B165842) Derivative Exploration
| AI/ML Technique | Application | Potential Outcome for this compound |
|---|---|---|
| Recurrent Neural Networks (RNNs) | De novo molecular generation | Creation of synthetically accessible derivatives with optimized properties. frontiersin.orgnih.gov |
| Generative Adversarial Networks (GANs) | Novel scaffold generation | Design of unique benzoxazole-based structures with enhanced bioactivity. easpublisher.com |
| Graph Neural Networks (GNNs) | Property prediction (ADMET, bioactivity) | Prioritization of derivatives for synthesis based on predicted safety and efficacy profiles. astrazeneca.com |
Development of High-Throughput Synthesis and Screening Platforms for Derivatives
To complement the rapid design of molecules by AI, high-throughput synthesis (HTS) and screening platforms are essential. These platforms enable the rapid creation and evaluation of large libraries of compounds.
Automated Synthesis: The synthesis of derivatives based on the this compound core can be accelerated using automated synthesis platforms. chemistryjournal.net These systems can perform multiple reactions in parallel, varying reagents and conditions to quickly generate a diverse library of related compounds. Flow chemistry, in particular, offers precise control over reaction parameters, improving yield and purity while facilitating scalability. chemistryjournal.net
High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened for biological activity using HTS techniques. By testing thousands of compounds against a specific biological target (e.g., an enzyme or receptor), researchers can quickly identify "hits" for further development. The combination of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the discovery process.
Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes. Advanced in situ spectroscopic techniques allow chemists to observe reactions as they happen, providing invaluable mechanistic insights.
For the synthesis of this compound and its derivatives, techniques such as:
In Operando Flow NMR and FTIR: These methods can be combined to monitor the formation and consumption of reactants, intermediates, and products in real-time. magritek.comacs.org This allows for the conclusive determination of reaction mechanisms, the identification of rate-determining steps, and the detection of transient, potentially reactive intermediates. acs.orgresearchgate.net This data is critical for optimizing reaction conditions to maximize yield and minimize impurities.
Table 2: In Situ Spectroscopic Techniques for Benzoxazole Synthesis
| Technique | Information Gained | Advantage for Synthesis Optimization |
|---|---|---|
| Flow NMR | Quantitative analysis of reaction species. magritek.comacs.org | Accurate kinetic data, determination of reaction endpoints. acs.org |
| Flow FTIR | Detection of functional group changes and low-concentration intermediates. magritek.comacs.org | Elucidation of mechanistic pathways and identification of key intermediates. magritek.com |
Exploration of Novel Catalytic Transformations for the Benzoxazol-3-ol Scaffold
Catalysis is at the heart of modern organic synthesis, enabling efficient and selective chemical transformations. acs.org Research into novel catalytic methods for the synthesis and functionalization of the benzoxazol-3-ol scaffold is a promising avenue.
Catalyst Development: The development of new catalysts can lead to more efficient and environmentally friendly synthetic routes. chemistryjournal.net For instance, research into Brønsted acidic ionic liquids and heterogeneous catalysts has shown promise for the synthesis of benzoxazoles under solvent-free conditions. acs.orgrsc.org Copper-catalyzed reactions are also widely used for forming the benzoxazole ring and for C-H functionalization. chemistryjournal.netbeilstein-journals.org
Late-Stage Functionalization: A key goal is the development of catalytic methods for the late-stage functionalization of the this compound core. This would allow for the direct modification of the synthesized scaffold, enabling the rapid generation of diverse analogues without having to restart the synthesis from scratch.
Rational Design of Derivatives for Enhanced Selectivity in Specific Chemical and Biochemical Interactions
The ultimate goal of designing derivatives of this compound is often to achieve highly selective interactions with a specific biological target. mdpi.com Rational design, which relies on an understanding of structure-activity relationships (SAR), is key to achieving this. mdpi.commdpi.com
Structure-Based Design: If the three-dimensional structure of a biological target is known, computational docking studies can be used to predict how derivatives of this compound will bind. This allows for the rational design of modifications that are predicted to enhance binding affinity and selectivity. The halogen atoms (bromine and chlorine) on the scaffold can play a crucial role in forming specific halogen bonds with the target protein, a key consideration in the design process.
SAR Studies: By systematically synthesizing and testing a series of related compounds, researchers can build a detailed understanding of the structure-activity relationship. mdpi.com This knowledge reveals which parts of the molecule are essential for activity and which can be modified to improve properties like potency and selectivity. For instance, modifying substituents at different positions on the benzoxazole ring can drastically alter the biological profile of the compound. mdpi.com The benzoxazole framework is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.net
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Bromo-5-chloro-1,2-benzoxazol-3-ol with high purity?
- Methodological Answer : A two-step approach is often employed:
Halogenation : Introduce bromine and chlorine substituents via electrophilic aromatic substitution under controlled temperature (e.g., 0–5°C) using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane .
Cyclization : Form the benzoxazole ring using a condensation reaction between an ortho-hydroxyaniline derivative and a carbonyl source (e.g., triphosgene) in the presence of a base (e.g., K₂CO₃).
Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Purity >95% is achievable, as demonstrated for structurally similar halogenated benzoxazoles .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identify characteristic bands for C-Br (563 cm⁻¹) and C-Cl (650–700 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting in δ 6.58–8.26 ppm for benzoxazole derivatives) .
- Elemental Analysis : Verify stoichiometry (e.g., C: 56.71%, H: 3.35%, N: 12.40%) with ≤0.5% deviation .
- X-ray Crystallography : Resolve ambiguities in bond angles or stereochemistry (e.g., dihedral angles between substituents and the benzoxazole core) .
Advanced Research Questions
Q. How do the bromine and chlorine substituents influence the electronic and steric properties of the benzoxazole core?
- Methodological Answer :
- Electronic Effects : Bromine (σₚ = 0.23) and chlorine (σₚ = 0.47) are electron-withdrawing groups, reducing electron density at the benzoxazole ring. This enhances electrophilic reactivity at the 3-hydroxyl position, as shown in computational studies of analogous compounds .
- Steric Effects : Steric hindrance from bulky halogens can alter reaction pathways. For example, in Suzuki-Miyaura coupling, bulky substituents at the 5- and 6-positions may require Pd(PPh₃)₄ instead of Pd(OAc)₂ to avoid steric clashes .
- Structural Validation : X-ray data for related compounds (e.g., 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) show deviations in bond angles (e.g., C9–C3–C3a = 132.1°) due to halogen-induced strain .
Q. What experimental strategies can resolve contradictory spectroscopic data for halogenated benzoxazoles?
- Methodological Answer :
- Case Study : If ¹H NMR shows unexpected splitting (e.g., non-equivalent aromatic protons), perform NOESY or COSY experiments to assess spatial proximity .
- Contradictory Elemental Analysis : Re-run combustion analysis under inert atmosphere to avoid oxidation artifacts. Cross-validate with high-resolution mass spectrometry (HRMS) .
- Crystallographic Discrepancies : Compare experimental X-ray data (e.g., Cl⋯H4 distance = 3.1169 Å) with DFT-optimized structures to identify intramolecular interactions .
Q. How can researchers design derivatives of this compound for biological activity studies?
- Methodological Answer :
- Rational Design : Replace the 3-hydroxyl group with bioisosteres (e.g., sulfonamide, as in zonisamide) to enhance blood-brain barrier permeability .
- Functionalization : Conduct Pd-catalyzed cross-coupling at the 6-bromo position (e.g., with aryl boronic acids) to introduce pharmacophores .
- In Silico Screening : Use molecular docking to predict binding affinity to target proteins (e.g., sodium channels), leveraging structural data from benzoxazole-anticonvulsant analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
